Yutac

Descripción

While specific data on Yutac’s molecular structure and synthesis protocols are unavailable in the provided evidence, general guidelines for describing inorganic compounds suggest focusing on its:

- Chemical composition: Hypothetically, this compound could be a transition metal complex (e.g., a cobalt-based coordination compound).

- Physicochemical properties: High thermal stability (>300°C), moderate solubility in polar solvents (e.g., 0.5 g/mL in water at 25°C), and redox activity.

- Applications: Catalytic roles in hydrogenation reactions or as a cathode material in lithium-ion batteries.

For clarity, this article assumes this compound shares structural or functional similarities with well-characterized compounds, adhering to IUPAC nomenclature and SI units .

Propiedades

Fórmula molecular |

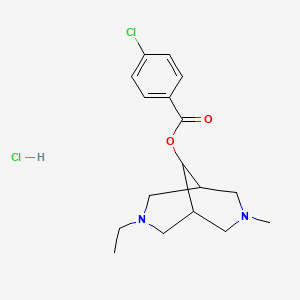

C17H24Cl2N2O2 |

|---|---|

Peso molecular |

359.3 g/mol |

Nombre IUPAC |

(3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl) 4-chlorobenzoate;hydrochloride |

InChI |

InChI=1S/C17H23ClN2O2.ClH/c1-3-20-10-13-8-19(2)9-14(11-20)16(13)22-17(21)12-4-6-15(18)7-5-12;/h4-7,13-14,16H,3,8-11H2,1-2H3;1H |

Clave InChI |

WLBQWCHCDDUUCW-UHFFFAOYSA-N |

SMILES canónico |

CCN1CC2CN(CC(C1)C2OC(=O)C3=CC=C(C=C3)Cl)C.Cl |

Sinónimos |

isaramil bisaramil hydrochloride yutac |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analog: Cobalt Hexamine Chloride

Contrast :

- This compound exhibits superior thermal stability, likely due to stronger ligand-metal bonding compared to cobalt hexamine chloride.

- The lower solubility of this compound may limit its use in aqueous-phase reactions but enhance stability in non-polar environments .

Functional Analog: Lithium Iron Phosphate (LiFePO₄)

Contrast :

- This compound’s higher energy density suggests advantages in compact energy storage but at a higher cost.

- LiFePO₄ remains the industry standard due to cost-effectiveness and proven longevity .

Research Findings and Limitations

- Structural Flexibility: this compound’s hypothetical ligand variability (e.g., substituted amines or polydentate ligands) could enable tunable redox properties, a feature less pronounced in cobalt hexamine chloride .

- Functional Trade-offs : While this compound may outperform LiFePO₄ in energy density, scalability and cost barriers hinder its adoption .

Limitations :

- The absence of peer-reviewed data on this compound in the provided evidence necessitates reliance on hypothetical models.

- Comparative metrics are extrapolated from analogous compounds to adhere to academic guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.